Quinoline, 2-chloro-3-ethenyl-4-phenyl-
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Overview
Description
Quinoline, 2-chloro-3-ethenyl-4-phenyl- is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. The compound 2-chloro-3-ethenyl-4-phenyl-quinoline is characterized by the presence of a chlorine atom at the second position, an ethenyl group at the third position, and a phenyl group at the fourth position. This specific arrangement of substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-ethenyl-4-phenyl-quinoline can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which is a formylation reaction that introduces a formyl group into an aromatic ring. In this method, the starting material, such as acetanilide, is reacted with a Vilsmeier reagent (formed by the reaction of thionyl chloride or phosphorus oxychloride with N,N-dimethylformamide) to produce the desired quinoline derivative .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis process, resulting in shorter reaction times and higher yields . Additionally, the use of transition metal catalysts and green chemistry protocols, such as ionic liquid-mediated reactions, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-ethenyl-4-phenyl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-3-ethenyl-4-phenyl-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-chloro-3-ethenyl-4-phenyl-quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloroquinoline-3-carbaldehyde
- 4-phenylquinoline
- 2-chloro-4-methylquinoline
Uniqueness
Compared to other quinoline derivatives, 2-chloro-3-ethenyl-4-phenyl-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethenyl group at the third position and the phenyl group at the fourth position enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
59280-82-9 |
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Molecular Formula |
C17H12ClN |
Molecular Weight |
265.7 g/mol |
IUPAC Name |
2-chloro-3-ethenyl-4-phenylquinoline |
InChI |
InChI=1S/C17H12ClN/c1-2-13-16(12-8-4-3-5-9-12)14-10-6-7-11-15(14)19-17(13)18/h2-11H,1H2 |
InChI Key |
OIWFBIWYVATHMB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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